molecular formula C16H16ClFN4OS B2636450 N-(4-chloro-2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251572-94-7

N-(4-chloro-2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2636450
CAS No.: 1251572-94-7
M. Wt: 366.84
InChI Key: JIMJHFAPSJCHCV-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide (CAS 1251582-15-6) is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a distinct molecular architecture, combining a thioacetamide linker with chlorophenyl, fluorophenyl, and pyrrolidinyl-pyrimidine moieties, a structural motif observed in investigated compounds designed to interact with key biological targets . Its core structure suggests potential as a valuable scaffold for probing enzymatic processes and cellular signaling pathways. Current research indicates that compounds with similar structural features, particularly those incorporating the pyrrolidin-1-yl pyrimidine group, are being explored for their utility in targeting mutant epidermal growth factor receptor (EGFR) in cancer models . The mechanism of action for such compounds often involves the inhibition of specific EGFR mutant proteins, including those with resistance mutations such as C797S, which can re-sensitize cancer cells to treatment and potentially degrade the oncogenic protein via cellular quality control mechanisms . Furthermore, related acetamide derivatives are investigated for their ability to influence critical apoptotic pathways, including the modulation of microRNA levels such as miR-34a and p53 gene expression, leading to the downregulation of survival signals in malignant cells . This reagent is provided exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4OS/c17-11-3-4-13(12(18)7-11)21-15(23)9-24-16-8-14(19-10-20-16)22-5-1-2-6-22/h3-4,7-8,10H,1-2,5-6,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMJHFAPSJCHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a chloro-fluoro phenyl group and a pyrrolidinyl-pyrimidinyl thioacetamide moiety. Its molecular formula is C15H17ClF N3OS, with a molar mass of approximately 339.83 g/mol. The presence of halogen substituents and the thioamide group are significant for its biological activity.

This compound is primarily investigated for its role as a kinase inhibitor. Kinases are enzymes that phosphorylate various substrates, influencing numerous cellular processes such as growth, proliferation, and apoptosis. The compound's ability to inhibit specific kinases may lead to therapeutic effects in cancer treatment.

Target Kinases

Research indicates that this compound may exhibit selectivity towards certain kinases involved in cancer pathways. For instance, it has shown potential in inhibiting the activity of the epidermal growth factor receptor (EGFR), which is crucial in many cancers, including non-small cell lung cancer (NSCLC) .

Antitumor Effects

The antitumor activity of this compound has been evaluated in various preclinical studies. A xenograft model demonstrated that the compound significantly inhibited tumor growth compared to control groups, suggesting its potential as an anticancer agent .

Table 1: Antitumor Activity Data

Study ReferenceTumor TypeTumor Growth Inhibition (%)Dose (mg/kg)
NSCLC48.8910
HepG245.005

The compound was found to induce apoptosis in cancer cells by promoting G2/M phase arrest, which is critical for preventing cell division and proliferation. This was evidenced by cell cycle analysis and apoptosis assays conducted on various cancer cell lines .

Case Studies

Several case studies have highlighted the efficacy of this compound in combination therapies:

  • Combination with Taxol : In studies where this compound was used alongside Taxol (paclitaxel), an increase in anticancer activity was observed, suggesting a synergistic effect that enhances therapeutic outcomes in resistant cancer types .
  • Selectivity for Mutant Kinases : The compound has shown promising results against mutant forms of EGFR, which are often resistant to first-line therapies. Its selectivity may provide a new avenue for treating patients with specific mutations .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Research indicates that compounds with similar structural features have shown significant activity against various cancer cell lines. For instance, derivatives targeting the epidermal growth factor receptor (EGFR) have demonstrated promising antiproliferative effects in vitro, suggesting that N-(4-chloro-2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide may exhibit similar properties.

Case Study: EGFR Inhibition

A study highlighted the importance of specific substituents on pyrimidine derivatives, where modifications led to enhanced binding affinity and selectivity towards mutant forms of EGFR, which are prevalent in many cancers. The introduction of halogen atoms, such as chlorine and fluorine, has been shown to increase the inhibitory potency against EGFR and vascular endothelial growth factor receptor 2 (VEGFR2) .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. Structure-activity relationship (SAR) studies involving similar compounds have revealed that specific modifications can significantly alter their pharmacological profiles.

Key Findings:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine and fluorine) at strategic positions has been correlated with increased potency against cancer cell lines .
  • Molecular Docking Studies : Computational analyses suggest favorable interactions between the compound and target receptors, indicating a potential for high specificity and efficacy in therapeutic applications .

Potential in Neurological Disorders

Emerging research suggests that compounds with similar frameworks may also have applications in treating neurological disorders. For example, studies on related pyrimidine derivatives indicate potential neuroprotective effects, which could be explored further for conditions like Alzheimer's disease.

Case Study: Neuroprotective Properties

Investigations into the neuroprotective mechanisms of pyrimidine derivatives have shown promise in modulating pathways involved in neurodegeneration, potentially offering new avenues for treatment strategies .

Synthesis and Development

The synthesis of this compound involves several key steps, including the formation of the pyrimidine core and subsequent functionalization to introduce the chloro and fluorine substituents. The synthetic routes often leverage established methodologies from medicinal chemistry to ensure high yields and purity.

Synthesis Overview:

StepReaction TypeKey ReagentsOutcome
1Nucleophilic SubstitutionPyrrolidine derivativesFormation of pyrimidine core
2HalogenationChlorine/fluorine sourcesIntroduction of halogen substituents
3Thioether FormationThiol reagentsCompletion of thioacetamide structure

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide) :

    • Structural Differences : The pyrimidine core here bears a 2-methyl and 6-pyridin-2-yl substitution instead of pyrrolidin-1-yl. The phenyl group is 3,4-dimethoxyphenyl.
    • Functional Impact : The methoxy groups in Epirimil likely increase polarity compared to chloro-fluoro substituents, affecting pharmacokinetics. Epirimil demonstrated anticonvulsant activity in preclinical studies, suggesting the pyridinyl substitution may favor CNS penetration .
  • CK1 Inhibitor (Compound 20): Structural Differences: Features a dihydropyrimidinone ring with a 4-methoxybenzyl group and a benzothiazole-acetamide tail. Functional Impact: The dihydropyrimidinone core and benzothiazole group confer specificity for CK1 kinase inhibition, highlighting how ring saturation and electron-withdrawing groups (trifluoromethyl) modulate target selectivity .

Substituent Variations on the Aromatic Ring

  • Anti-inflammatory Pyrimidines (Compounds 2f–2k) :

    • Structural Differences : These compounds retain the N-(m-tolyl)acetamide backbone but vary in pyrimidine substituents (e.g., naphthyl, chlorophenyl, fluorophenyl).
    • Functional Impact : Chlorophenyl and fluorophenyl analogs (e.g., 2g, 2h) showed enhanced anti-inflammatory activity compared to phenylthio derivatives (2i–2k), suggesting halogenation improves target engagement .
  • TRK Inhibitor (Compound 4n): Structural Differences: Incorporates a thieno[3,2-d]pyrimidine core and a 4-(2-pyrrolidin-1-yl-ethoxy)phenyl group. Functional Impact: The pyrrolidin-ethoxy chain likely enhances solubility and TRK binding affinity, demonstrating the importance of hydrophilic substituents in kinase inhibitors .

Thioacetamide Linker Modifications

  • Antiproliferative Oxadiazole Derivatives (Compound 1) :
    • Structural Differences : Replaces the pyrimidine core with a 1,3,4-oxadiazole ring linked to a 4-nitrophenyl group.
    • Functional Impact : The oxadiazole-thioacetamide hybrid exhibited antiproliferative activity, indicating that heterocycle replacement can redirect biological function toward cytotoxicity pathways .

Data Table: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrimidine 6-pyrrolidin-1-yl, 4-Cl-2-F-phenyl Potential kinase inhibition
Epirimil Pyrimidine 2-methyl, 6-pyridin-2-yl, 3,4-di-OCH₃-Ph Anticonvulsant
CK1 Inhibitor (20) Dihydropyrimidinone 4-methoxybenzyl, 6-CF₃-benzothiazole CK1 inhibition
Anti-inflammatory (2g) Pyrimidine 4-Cl-Ph, 6-naphthyl, m-tolyl Anti-inflammatory
TRK Inhibitor (4n) Thieno[3,2-d]pyrimidine 4-(pyrrolidin-ethoxy)-Ph, 3-Cl-4-F-Ph TRK inhibition
Antiproliferative (1) 1,3,4-Oxadiazole 4-Cl-Ph-pyrimidinyl, 4-NO₂-Ph Antiproliferative

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